Myriceric acid B

Description

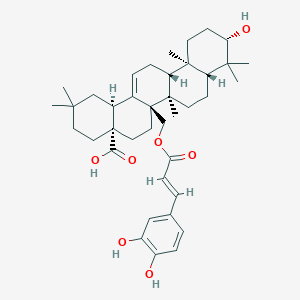

Structure

3D Structure

Properties

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,31-,36-,37+,38-,39-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCSLJUDQLFLNO-YYGQYJBBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Myriceric Acid B: A Technical Guide to its Synthesis and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myriceric acid B is a naturally occurring pentacyclic triterpenoid isolated from the plant Myrica cerifera, commonly known as wax myrtle. This class of compounds, specifically oleanane-type triterpenes, has garnered significant interest in the scientific community due to a wide range of biological activities. Preliminary research suggests that myriceric acids may possess valuable pharmacological properties, making them promising candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the available information on the synthesis and isolation of Myriceric acid B, including detailed experimental protocols and relevant quantitative data.

Chemical Profile and Structure

Myriceric acid B belongs to the family of oleanane triterpenoids. While the exact structure of Myriceric acid B is not as widely documented as some of its analogues, it is understood to be a derivative of 27-hydroxy-3-oxoolean-12-en-28-oic acid. Its closely related analogue, Myriceric acid A, is a caffeoyl ester at the C-27 position of this parent molecule, highlighting the potential for variations in esterification or other modifications in Myriceric acid B. Another related compound isolated from Myrica cerifera is Myrica acid, with the structure 3β-hydroxy-1-oxoolean-11,13(18)-dien-28-oic acid.

Table 1: Physicochemical Properties of Related Triterpenoids from Myrica cerifera

| Property | Myrica Acid |

| Molecular Formula | C₃₀H₄₄O₄ |

| Melting Point | 274—277°C |

| Specific Rotation | [α]D +257° |

Isolation of Myriceric Acid B from Myrica cerifera

The primary method for obtaining Myriceric acid B is through extraction and isolation from its natural source, Myrica cerifera. The following protocol is a generalized procedure based on established methods for isolating triterpenoid acids from this plant.

Experimental Protocol: Isolation and Purification

-

Plant Material Collection and Preparation:

-

Collect fresh twigs or bark of Myrica cerifera.

-

Air-dry the plant material at room temperature until brittle.

-

Grind the dried material into a fine powder using a mechanical grinder.

-

-

Extraction:

-

Perform a cold maceration of the powdered plant material with methanol at room temperature for 48-72 hours. Repeat the extraction process three times to ensure maximum yield.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanolic extract in a mixture of ethyl acetate and water.

-

Separate the ethyl acetate layer, which will contain the less polar compounds, including triterpenoids.

-

Wash the ethyl acetate fraction with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

-

-

Acid-Base Extraction:

-

Dissolve the ethyl acetate soluble fraction in diethyl ether.

-

Extract the ethereal solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to separate the acidic compounds, including Myriceric acid B.

-

Acidify the aqueous bicarbonate layer with dilute hydrochloric acid (HCl) to a pH of approximately 2-3.

-

Extract the acidified aqueous layer with diethyl ether. The ether layer will now contain the crude acidic fraction.

-

-

Chromatographic Purification:

-

Concentrate the ethereal extract containing the acidic compounds.

-

Subject the crude acidic fraction to column chromatography on silica gel.

-

Elute the column with a gradient solvent system, typically starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃:MeOH, 100:1 to 100:10 v/v).

-

Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and visualizing with a suitable staining reagent (e.g., ceric sulfate spray followed by heating).

-

Fractions containing compounds with similar Rf values to known triterpenoid acids should be combined.

-

-

Final Purification:

-

Further purify the fractions containing Myriceric acid B using repeated column chromatography or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Experimental Workflow for Isolation

An In-depth Technical Guide to Myriceric Acid B: Physicochemical Characteristics and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myriceric acid B is a naturally occurring triterpenoid that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical characteristics and biological activities of Myriceric acid B, with a focus on its potential as an anti-HIV agent, an antioxidant, an aromatase inhibitor, and a cytotoxic compound. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided for key cited bioassays.

Physicochemical Characteristics

Myriceric acid B is a complex organic molecule with the molecular formula C39H54O7.[1] It is known to be soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2][3] The compound is a powder in its physical form.[3]

| Property | Value | Reference |

| CAS Number | 55497-79-5 | [1][2][3] |

| Molecular Formula | C39H54O7 | [1] |

| Molecular Weight | 634.9 g/mol | [3] |

| Physical Description | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2][3] |

| Source | Root barks of Myrica cerifera L. | [3] |

Biological Activities

Myriceric acid B has demonstrated a range of biological activities, highlighting its potential as a lead compound for drug development.

| Biological Activity | IC50 Value | Target/Cell Line | Reference |

| HIV-1 Entry Inhibition | - | gp41 | [2] |

| DPPH Radical Scavenging | 21.8 µM | - | [2] |

| Aromatase Inhibition | 6.8 µM | - | [2] |

| Cytotoxicity | 3.9 µM | MOLT-3 cell line | [2] |

Anti-HIV-1 Activity

Myriceric acid B has been identified as a potent inhibitor of HIV-1 entry, specifically targeting the gp41 protein.[2] The gp41 protein is a critical component of the HIV-1 fusion machinery, and its inhibition prevents the virus from entering host cells.

Antioxidant Activity

The compound exhibits significant antioxidant properties, as evidenced by its ability to scavenge DPPH (2,2-diphenyl-1-picrylhydrazyl) free radicals with an IC50 value of 21.8 µM.[2] This radical scavenging activity suggests that Myriceric acid B could play a role in mitigating oxidative stress.

Aromatase Inhibition

Myriceric acid B has been shown to inhibit aromatase activity with an IC50 value of 6.8 µM.[2] Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy in the treatment of hormone-dependent cancers.

Cytotoxic Activity

Furthermore, Myriceric acid B has demonstrated cytotoxic effects against the MOLT-3 human T lymphoblast cell line, with an IC50 value of 3.9 µM.[2] This indicates its potential as an anticancer agent, particularly for certain types of leukemia.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the standard methods used to assess the biological activities of compounds like Myriceric acid B.

HIV-1 Entry Inhibition Assay (gp41-Targeted)

A common method to assess the inhibition of HIV-1 entry targeting gp41 is a cell-based fusion assay.

Caption: Workflow for a typical HIV-1 entry inhibition assay.

Protocol:

-

Cell Preparation: Seed target cells (e.g., TZM-bl) expressing CD4, CXCR4, and CCR5 receptors into a 96-well plate.

-

Compound Preparation: Prepare serial dilutions of Myriceric acid B in an appropriate solvent.

-

Incubation: Add the diluted compound to the cells and incubate for a short period. Then, add HIV-1 pseudovirions expressing the Env glycoprotein (containing gp41).

-

Fusion and Entry: Allow the virus to infect the cells for a specified time (e.g., 48 hours).

-

Quantification: Lyse the cells and measure the activity of a reporter gene (e.g., luciferase) that is expressed upon successful viral entry and integration.

-

Analysis: Calculate the percentage of inhibition for each concentration of Myriceric acid B compared to a no-drug control and determine the IC50 value.

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

Caption: Workflow for the DPPH radical scavenging assay.

Protocol:

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of Myriceric acid B in methanol.

-

Reaction: Add the DPPH solution to each concentration of the sample. A control containing only DPPH and methanol is also prepared.

-

Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined.

Aromatase Inhibition Assay

A common method for assessing aromatase inhibition is a fluorometric assay.

Caption: Workflow for a fluorometric aromatase inhibition assay.

Protocol:

-

Reagent Preparation: Prepare solutions of human recombinant aromatase, a fluorogenic substrate, and a cofactor (NADPH).

-

Compound Incubation: In a 96-well plate, incubate the aromatase enzyme with various concentrations of Myriceric acid B.

-

Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate and NADPH.

-

Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of product formed.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the rates to a control without the inhibitor, and the IC50 value is calculated.

Cytotoxicity Assay (MOLT-3 Cells)

The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.

Caption: Workflow for a standard MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Plate MOLT-3 cells at a specific density in a 96-well plate.

-

Compound Treatment: Expose the cells to various concentrations of Myriceric acid B and incubate for a defined period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

Currently, there is limited information available on the specific signaling pathways modulated by Myriceric acid B. However, based on its known inhibitory activities, a conceptual pathway can be proposed.

Caption: Conceptual overview of the biological activities of Myriceric acid B.

Further research is required to elucidate the precise molecular mechanisms and the downstream signaling cascades affected by the interaction of Myriceric acid B with its targets.

Conclusion

Myriceric acid B is a promising natural product with a diverse range of biological activities, including potent anti-HIV-1, antioxidant, aromatase inhibitory, and cytotoxic effects. This technical guide provides a foundational understanding of its physicochemical properties and biological potential. The detailed experimental protocols and structured data presentation are intended to support further research and development efforts aimed at harnessing the therapeutic potential of this compound. Future studies should focus on elucidating its complete chemical structure, detailed spectroscopic characterization, and the specific signaling pathways involved in its various biological effects.

References

An Examination of Early In Vitro Research on Myriceric Acid B

Despite a comprehensive review of available scientific literature, early in vitro studies on Myriceric acid B are exceptionally limited. The current body of research is insufficient to construct an in-depth technical guide or whitepaper that meets the detailed requirements of summarizing extensive quantitative data, outlining experimental protocols, and visualizing signaling pathways.

The primary and sole finding of note is the identification of Myriceric acid B as a compound isolated from the root bark of Myrica cerifera L. This compound has been noted for its cytotoxic activity against the MOLT-3 human T lymphoblast cell line, which is derived from a patient with acute lymphoblastic leukemia.[1] The MOLT-3 cell line is a common model in cancer research for studying T-cell leukemia and related immune system disorders.[1]

However, this initial finding is not supported by a broader base of in vitro research. There is a significant lack of publicly available data regarding:

-

Quantitative Cytotoxicity Data: Beyond the initial observation of cytotoxic activity, specific metrics such as IC50 or EC50 values from multiple studies are not available in the reviewed literature.

-

Experimental Protocols: Detailed methodologies for the isolation of Myriceric acid B and the execution of the cytotoxicity assays are not sufficiently described to be replicated.

-

Mechanism of Action: There is no information on the molecular mechanisms through which Myriceric acid B exerts its cytotoxic effects.

-

Signaling Pathway Involvement: No studies were found that investigate the impact of Myriceric acid B on any cellular signaling pathways.

It is important to distinguish Myriceric acid B from other compounds with similar names that are more extensively studied, such as Myristic acid and Myricetin. Myristic acid is a saturated fatty acid with a range of documented in vitro activities, including anti-inflammatory and antibacterial properties, and it is known to be involved in cellular signaling through protein myristoylation. Myricetin, a flavonoid, has been investigated for its anticancer potential, including its influence on pathways like PI3K/Akt/mTOR. The research on these compounds should not be confused with or extrapolated to Myriceric acid B.

Due to the absence of foundational in vitro data, the creation of structured data tables and Graphviz diagrams for signaling pathways and experimental workflows, as requested, is not feasible at this time. Further primary research is required to elucidate the in vitro pharmacological profile of Myriceric acid B.

References

An In-depth Technical Guide to the Solubility of Myristic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of myristic acid, a saturated fatty acid with the chemical formula CH₃(CH₂)₁₂COOH. Due to the lack of specific data for "Myriceric acid B," this document focuses on myristic acid, a compound with substantial available research, which may be the intended subject of inquiry. Myristic acid, also known as tetradecanoic acid, is a white crystalline solid that is a component of many animal and vegetable fats.[1][2][3] Its solubility is a critical parameter in various applications, including pharmaceuticals, cosmetics, and food science.

Quantitative Solubility Data

The solubility of myristic acid varies significantly across different solvents, a key consideration for its application and formulation. The following table summarizes the available quantitative and qualitative solubility data for myristic acid in several common laboratory solvents.

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 13 mg/L | 0 | Very slightly soluble.[4] |

| 20 mg/L | 20 | Very slightly soluble.[4] | |

| 24 mg/L | 30 | Very slightly soluble.[4] | |

| 33 mg/L | 60 | Very slightly soluble.[4] | |

| Ethanol | Soluble | Room Temperature | [3] |

| Ether | Soluble | Room Temperature | [3] |

| Chloroform | Soluble | Room Temperature | [3] |

| Acetone | 2.75 g/100 g | 0 | Soluble.[4] |

| 15.9 g/100 g | 20 | Soluble.[4] | |

| 42.5 g/100 g | 30 | Soluble.[4] | |

| Acetates | Soluble | Not Specified | [5] |

| Benzene | Soluble | Not Specified | [5] |

| Haloalkanes | Soluble | Not Specified | [5] |

| Phenyls | Soluble | Not Specified | [5] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following are generalized protocols for qualitative and quantitative solubility assessment.

1. Qualitative Solubility Determination

This method provides a rapid assessment of a compound's solubility in various solvents.

-

Procedure:

-

Place approximately 25 mg of the solid sample (myristic acid) into a clean, dry test tube.[6]

-

Add 0.5 mL of the desired solvent to the test tube.[6]

-

Vigorously agitate the mixture by tapping the tube or using a vortex mixer for a set period (e.g., 1-2 minutes).[7]

-

Visually inspect the solution. A compound is considered soluble if it forms a clear solution with no visible solid particles.[8] If the compound is insoluble, the process can be repeated with gentle heating, noting any changes in solubility with temperature.

-

2. Quantitative Solubility Determination (Equilibrium Solubility Method)

This method determines the concentration of a saturated solution of the compound at a specific temperature.

-

Procedure:

-

Add an excess amount of myristic acid to a known volume of the solvent in a sealed container to create a slurry.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer until equilibrium is reached. The time to reach equilibrium can vary from hours to days and should be determined experimentally.[9]

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. This can be achieved by filtration through a syringe filter compatible with the solvent.

-

Analyze the concentration of myristic acid in the supernatant using a suitable analytical technique, such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or titration.

-

The solubility is then expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like myristic acid.

References

- 1. Myristic acid: Description, Preparation method and Main application_Chemicalbook [chemicalbook.com]

- 2. Chempri [chempri.com]

- 3. MYRISTIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. Myristic acid - Wikipedia [en.wikipedia.org]

- 5. Acids & Fatty Acids - Myristic Acid [unicareingredients.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Myricetin in Cell Culture

A Note on Terminology: Initial searches for "Myriceric acid B" did not yield significant results for a compound with that specific name in the context of cell culture experiments. However, the search results consistently highlighted the well-researched flavonoid, Myricetin , which possesses significant anti-cancer properties. It is highly probable that the intended compound of interest is Myricetin. This document will, therefore, focus on the experimental protocols and cellular effects of Myricetin.

Myricetin is a naturally occurring flavonol found in various fruits, vegetables, and beverages like tea and red wine.[1][2] It has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and notably, anticancer effects against various cancer cell lines.[2][3][4] These application notes provide detailed protocols for investigating the effects of Myricetin on cancer cells in vitro, with a focus on its pro-apoptotic and anti-proliferative activities.

Overview of Myricetin's Bioactivity in Cancer Cells

Myricetin has been shown to inhibit the proliferation of various cancer cells and induce programmed cell death (apoptosis).[2][4][5] Its mechanisms of action are multifaceted and involve the modulation of key cellular signaling pathways.

Key Effects:

-

Induction of Apoptosis: Myricetin promotes apoptosis in cancer cells by regulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][6] It can activate both the intrinsic (mitochondrial) and extrinsic apoptotic pathways.[3]

-

Cell Cycle Arrest: Myricetin can cause cell cycle arrest at different phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation.[3]

-

Inhibition of Signaling Pathways: A primary mechanism of Myricetin's action is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[6][7][8] It also modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and ERK.[1]

-

Autophagy Modulation: In some cancer cell types, Myricetin has been observed to induce autophagy, a cellular self-degradation process, which can contribute to its anticancer effects.[6]

Experimental Protocols

The following are detailed protocols for common assays used to evaluate the effects of Myricetin on cancer cells in culture.

Cell Culture and Myricetin Treatment

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, AGS, SK-BR-3)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Myricetin (powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Plate the cancer cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density to achieve 70-80% confluency at the time of treatment.

-

Myricetin Stock Solution: Prepare a stock solution of Myricetin (e.g., 100 mM) by dissolving it in DMSO. Store the stock solution at -20°C.

-

Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of Myricetin. A vehicle control (DMSO alone) should always be included. The final DMSO concentration should typically be less than 0.1% to avoid solvent toxicity.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Treated cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

-

Microplate reader

Protocol:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Flow cytometer

Protocol:

-

Harvest the cells by trypsinization and collect the culture supernatant to include any detached cells.

-

Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate to assess the effect of Myricetin on signaling pathways.

Materials:

-

Treated cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bax, anti-Bcl-2, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation

Table 1: Effect of Myricetin on Cancer Cell Viability

| Cell Line | Myricetin Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | Reference |

| MIA PaCa-2 | 25 | 24 | ~50% | [7] |

| Panc-1 | 25 | 24 | ~60% | [7] |

| S2-013 | 25 | 24 | ~55% | [7] |

| AGS | 15 | 24 | ~75% | [6] |

| AGS | 25 | 24 | ~50% | [6] |

| MDA-MB-231 | 1 | 72 | 49.0 ± 17.5% | [9] |

Table 2: Effect of Myricetin on Apoptotic Cell Population in Breast Cancer Cells

| Treatment | % Apoptotic Cells (Mean ± SD) | Reference |

| Control | 28.93% | [3] |

| Myricetin | 39.94% | [3] |

Signaling Pathways and Experimental Workflows

Myricetin-Induced Apoptosis via PI3K/Akt/mTOR Pathway Inhibition

Myricetin has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.[6][7][8] Inhibition of this pathway by Myricetin leads to decreased phosphorylation of Akt and mTOR, ultimately promoting apoptosis.[6] This is often accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[6]

References

- 1. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Mechanisms of the Action of Myricetin in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myricetin induces apoptosis and autophagy in human gastric cancer cells through inhibition of the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myricetin Induces Pancreatic Cancer Cell Death via the Induction of Apoptosis and Inhibition of the Phosphatidylinositol 3-Kinase (PI3K) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Myricetin-induced apoptosis in triple-negative breast cancer cells through inhibition of the PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of Myristic Acid

A Note on Terminology: Initial searches for "Myriceric acid B" did not yield a recognized chemical entity. It is highly probable that this term is a typographical error for Myristic Acid , a well-documented saturated fatty acid. Therefore, these application notes and protocols focus on the quantitative analysis of Myristic Acid (Tetradecanoic Acid).

Introduction

Myristic acid, a 14-carbon saturated fatty acid (14:0), is a vital component of cellular lipids and plays a significant role in various biological processes.[1] It is found in a wide array of animal and vegetable fats, including nutmeg butter, coconut oil, palm kernel oil, and butterfat.[1] Beyond its structural role in cell membranes, myristic acid is a key substrate in protein N-myristoylation, a lipid modification that influences protein localization, stability, and function in critical signaling pathways.[2][3] Accurate quantification of myristic acid in biological matrices is therefore essential for researchers in drug development, metabolic disease, and cell biology to understand its physiological and pathological roles.

These application notes provide detailed protocols for the quantification of myristic acid in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The quantification of myristic acid in complex biological samples like plasma, serum, cells, and tissues typically requires a multi-step process involving extraction, derivatization (especially for GC-MS), and chromatographic separation coupled with mass spectrometric detection.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a classic and robust technique for fatty acid analysis. It offers high chromatographic resolution, but often requires derivatization to convert the non-volatile fatty acids into volatile esters, such as fatty acid methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.[4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method has gained popularity due to its high sensitivity and specificity, often allowing for the analysis of underivatized fatty acids.[5] Reversed-phase chromatography is commonly employed for separation.

Quantitative Data Summary

The following tables summarize typical performance characteristics of analytical methods for myristic acid quantification. The exact values can vary depending on the specific matrix, instrumentation, and protocol used.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 25 ng/mL |

| Linearity (R²) | > 0.99 |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | 85 - 115% |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.05 - 5 ng/mL |

| Limit of Quantification (LOQ) | 0.1 - 10 ng/mL |

| Linearity (R²) | > 0.99 |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 10% |

| Recovery | 90 - 110% |

Experimental Protocols

Protocol 1: Quantification of Myristic Acid in Human Plasma by GC-MS

This protocol describes the analysis of myristic acid as its pentafluorobenzyl (PFB) ester derivative using negative chemical ionization (NCI) GC-MS, a highly sensitive method.

1. Materials and Reagents:

-

Myristic acid standard

-

Myristic acid-d27 (internal standard)

-

Pentafluorobenzyl bromide (PFB-Br)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (HPLC grade)

-

Isooctane (HPLC grade)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Human plasma samples

2. Sample Preparation (Lipid Extraction and Derivatization):

-

To 100 µL of human plasma, add 10 µL of the internal standard solution (Myristic acid-d27).

-

Perform a liquid-liquid extraction using a mixture of hexane and isopropanol (3:2, v/v). Vortex vigorously and centrifuge to separate the layers.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 50 µL of a 1:1 mixture of PFB-Br and DIPEA in acetonitrile.

-

Incubate at 60°C for 30 minutes to form the PFB esters.

-

Evaporate the derivatization reagents to dryness under nitrogen.

-

Reconstitute the sample in 100 µL of isooctane for GC-MS analysis.

3. GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

-

Injector Temperature: 280°C

-

Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

Ionization Mode: Negative Chemical Ionization (NCI)

-

Source Temperature: 150°C

-

Quadrupole Temperature: 150°C

-

Monitored Ions (SIM mode):

-

Myristic acid-PFB: m/z 227

-

Myristic acid-d27-PFB: m/z 254

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the myristic acid derivative to the internal standard against the concentration of the myristic acid standards.

-

Determine the concentration of myristic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of Free Myristic Acid in Cell Culture by UPLC-MS/MS

This protocol outlines a "dilute-and-shoot" method for the rapid analysis of underivatized myristic acid in cell lysates using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry.

1. Materials and Reagents:

-

Myristic acid standard

-

Myristic acid-d3 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Cell culture samples

2. Sample Preparation:

-

Harvest cells and lyse them using a suitable buffer.

-

To 50 µL of cell lysate, add 150 µL of ice-cold methanol containing the internal standard (Myristic acid-d3).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

-

UPLC System: Waters ACQUITY UPLC I-Class or equivalent

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 50% B, increase to 98% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative

-

Capillary Voltage: 2.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 500°C

-

MRM Transitions:

-

Myristic acid: Precursor ion m/z 227.2 -> Product ion m/z 227.2 (for quantification)

-

Myristic acid-d3: Precursor ion m/z 230.2 -> Product ion m/z 230.2

-

4. Data Analysis:

-

Quantify myristic acid using a calibration curve generated from the peak area ratios of the analyte to the internal standard versus concentration.

Diagrams

References

- 1. Myristic acid - Wikipedia [en.wikipedia.org]

- 2. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myristoylation - Wikipedia [en.wikipedia.org]

- 4. Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples - ProQuest [proquest.com]

- 5. MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Application Note: High-Performance Liquid Chromatography for the Analysis of Myristic Acid

Introduction

Myristic acid, also known as tetradecanoic acid, is a saturated fatty acid found in a variety of animal and vegetable fats, notably in nutmeg, palm kernel oil, and coconut oil.[1][2] Its quantification is crucial in food science, cosmetics, and pharmaceutical research for quality control and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of myristic acid. While the user requested a method for "Myriceric acid B," this appears to be a non-standard name. Based on phytochemical nomenclature, it is presumed the user is referring to Myristic Acid, a key constituent of Myristica fragrans.

Principle

This method employs reversed-phase HPLC with UV detection for the separation and quantification of myristic acid. The non-polar nature of the C18 stationary phase allows for the retention of the fatty acid, while a gradient elution with a mobile phase consisting of acetonitrile and water ensures efficient separation from other components.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate analysis and to prevent column contamination.

a. For Oils and Fats:

-

Weigh accurately 100 mg of the oil or fat sample into a screw-capped test tube.

-

Add 5 mL of 2 M methanolic KOH.

-

Heat the mixture at 70°C for 1 hour in a water bath to saponify the triglycerides.

-

Cool the solution to room temperature and add 5 mL of 1 M HCl to acidify the mixture (pH ~2), which protonates the fatty acid salts.

-

Extract the fatty acids by adding 5 mL of hexane and vortexing for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Transfer the upper hexane layer containing the fatty acids to a new tube.

-

Evaporate the hexane under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of the mobile phase (initial conditions).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b. For Solid Samples (e.g., plant material):

-

Grind the sample to a fine powder.

-

Accurately weigh 1 g of the powdered sample into a flask.

-

Perform a Soxhlet extraction with 150 mL of hexane for 6 hours to extract the lipids.

-

Evaporate the hexane from the extract using a rotary evaporator.

-

Proceed with the saponification and extraction steps as described for oils and fats (section 1.a).

HPLC Instrumentation and Conditions

Table 1: HPLC Parameters for Myristic Acid Analysis

| Parameter | Value |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 0-5 min: 70% B; 5-25 min: 70-100% B; 25-30 min: 100% B; 30.1-35 min: 70% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 20 µL |

| Detector | UV-Vis Detector |

| Detection Wavelength | 210 nm |

| Run Time | 35 minutes |

Data Presentation

Quantitative analysis of myristic acid requires the creation of a calibration curve using a certified reference standard.

Table 2: Example Calibration Data for Myristic Acid Quantification

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 150234 |

| 25 | 375589 |

| 50 | 751123 |

| 100 | 1502245 |

| 250 | 3755612 |

| 500 | 7511224 |

| Correlation Coefficient (r²) | 0.9998 |

| Limit of Detection (LOD) | 2 µg/mL |

| Limit of Quantification (LOQ) | 7 µg/mL |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the analytical process, from sample preparation to data analysis.

Caption: Workflow for HPLC analysis of Myristic Acid.

Signaling Pathway (Illustrative)

While myristic acid itself is not part of a signaling pathway in the classical sense, it is a key component in fatty acid metabolism. The following diagram illustrates a simplified overview of fatty acid biosynthesis.

Caption: Simplified overview of fatty acid biosynthesis.

Conclusion

The described HPLC method provides a reliable and reproducible approach for the quantification of myristic acid in various sample matrices. The sample preparation protocol ensures the effective extraction of fatty acids, and the chromatographic conditions allow for excellent separation and detection. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of fatty acids.

References

Application of Myriceric Acid B in Cancer Research: Current Landscape

Researchers, scientists, and drug development professionals should be aware that comprehensive data on the application of Myriceric acid B in cancer research is currently limited in publicly available scientific literature. While preliminary data suggests potential cytotoxic activity, in-depth studies detailing its mechanism of action, effects on signaling pathways, and established experimental protocols are not sufficiently documented to provide extensive application notes at this time.

A search of available scientific databases reveals that Myriceric acid B has been noted for its cytotoxic effects on the MOLT-3 human leukemia cell line, with a reported IC50 value of 3.9 µM[1]. This suggests a potential for this compound to inhibit the proliferation of these cancer cells. Additionally, Myriceric acid B has been identified as a scavenger of DPPH free radicals, indicating antioxidant properties, and as an inhibitor of the enzyme aromatase, which is a target in some forms of breast cancer therapy[1].

However, beyond this initial screening data, there is a notable absence of peer-reviewed research articles that elaborate on the broader applications of Myriceric acid B in oncology. Key information that is currently unavailable includes:

-

Detailed mechanisms of action in various cancer cell types.

-

Identification of specific cellular signaling pathways modulated by Myriceric acid B.

-

Comprehensive quantitative data from in vitro and in vivo cancer models.

-

Standardized experimental protocols for its use in cancer research.

It is important to distinguish Myriceric acid B from other similarly named compounds that have been more extensively studied in the context of cancer research, such as Myricetin and Myristic Acid . These are distinct chemical entities and their biological activities should not be extrapolated to Myriceric acid B.

-

Myricetin , a flavonoid, has been shown to induce apoptosis and autophagy in various cancer cells by modulating signaling pathways such as PI3K/Akt/mTOR and MAPK[2][3][4][5][6][7].

-

Myristic Acid , a saturated fatty acid, has been investigated for its role in cellular signaling and its potential links to cancer, though its effects are complex and context-dependent[8][9][10].

Preliminary Data on Myriceric Acid B

The following table summarizes the limited quantitative data found for Myriceric acid B.

| Assay | Cell Line | Result (IC50) | Reference |

| Cytotoxicity | MOLT-3 (Human Leukemia) | 3.9 µM | [1] |

| DPPH Radical Scavenging | - | 21.8 µM | [1] |

| Aromatase Inhibition | - | 6.8 µM | [1] |

Experimental Protocols

Due to the lack of detailed published studies, standardized experimental protocols for the application of Myriceric acid B in cancer research cannot be provided. Researchers interested in investigating this compound would need to develop and optimize their own protocols for assays such as:

-

Cell Viability and Cytotoxicity Assays: To determine the dose-dependent effects of Myriceric acid B on various cancer cell lines. Standard methods like MTT, XTT, or CellTiter-Glo assays could be adapted.

-

Apoptosis and Cell Cycle Analysis: To investigate the mechanisms of cell death induced by Myriceric acid B, techniques like Annexin V/Propidium Iodide staining followed by flow cytometry, and cell cycle analysis using DNA content staining would be necessary.

-

Western Blotting: To probe the effect of Myriceric acid B on the expression and phosphorylation status of key proteins involved in cancer-related signaling pathways.

-

In vivo Tumor Models: Should in vitro studies show promise, xenograft or syngeneic mouse models would be required to evaluate the anti-tumor efficacy of Myriceric acid B in a living organism.

Signaling Pathway Visualization

As the specific signaling pathways targeted by Myriceric acid B in cancer cells have not been elucidated, a diagrammatic representation cannot be accurately generated at this time.

Logical Workflow for Future Research

For researchers interested in exploring the potential of Myriceric acid B in cancer, a logical experimental workflow would be as follows:

References

- 1. Myriceric acid B | CAS:55497-79-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. Myricetin induces apoptosis through the MAPK pathway and regulates JNK-mediated autophagy in SK-BR-3 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Myricetin: A Significant Emphasis on Its Anticancer Potential via the Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of the Action of Myricetin in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Myricetin induces apoptosis and autophagy in human gastric cancer cells through inhibition of the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. oncotarget.com [oncotarget.com]

- 10. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols: Myriceric Acid B as a Molecular Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myriceric acid B is a naturally occurring triterpenoid that has garnered significant interest within the scientific community due to its diverse biological activities. As a molecular probe, it offers the potential to investigate several key cellular processes, including viral entry, enzymatic activity, and cell viability. These application notes provide a comprehensive overview of the use of Myriceric acid B as a molecular probe, complete with detailed experimental protocols and a summary of its quantitative biological activities.

Biological Activities of Myriceric Acid B

Myriceric acid B has been demonstrated to exhibit inhibitory effects across various biological assays. The following table summarizes the key quantitative data regarding its activity.

| Biological Target/Activity | Cell Line/System | IC50 Value | Reference |

| HIV-1 Entry Inhibition (targeting gp41) | - | Potent Inhibition | [1] |

| Aromatase Inhibition | - | 6.8 µM | [1] |

| DPPH Free Radical Scavenging | - | 21.8 µM | [1] |

| Cytotoxicity | MOLT-3 | 3.9 µM | [1] |

Inferred Signaling Pathways

Direct studies on the signaling pathways modulated by Myriceric acid B are limited. However, based on its structural similarity to other well-studied pentacyclic triterpenoids such as oleanolic acid, ursolic acid, and betulinic acid, it is plausible to infer its involvement in similar cellular signaling cascades. These related compounds are known to modulate pathways critical to cell survival, proliferation, inflammation, and apoptosis.[2][3][4]

PI3K/Akt/mTOR Signaling Pathway

Pentacyclic triterpenoids frequently exert their effects by modulating the PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival.[2][4] Myriceric acid B, through its cytotoxic activity, may inhibit this pathway, leading to the induction of apoptosis.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. Many triterpenoids have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells.[3]

Mitochondrial Apoptosis Pathway

The cytotoxic effects of Myriceric acid B against cancer cell lines like MOLT-3 suggest the induction of apoptosis. Triterpenoids are known to trigger the intrinsic, or mitochondrial, pathway of apoptosis. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[3][5]

Experimental Protocols

The following are detailed protocols for assays in which Myriceric acid B has shown activity. These protocols are based on standard methodologies and can be adapted for specific experimental needs.

HIV-1 Entry Inhibition Assay (gp41-mediated fusion)

This protocol is adapted for a small molecule inhibitor and utilizes a luciferase reporter gene assay in TZM-bl cells. TZM-bl cells express CD4, CCR5, and CXCR4 and contain integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR.

-

TZM-bl cells

-

HIV-1 Env-pseudotyped virus

-

Myriceric acid B

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

DEAE-Dextran

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

-

Cell Preparation:

-

Culture TZM-bl cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

On the day before the assay, seed 1 x 10^4 TZM-bl cells per well in a 96-well plate and incubate overnight.

-

-

Inhibitor and Virus Preparation:

-

Prepare a stock solution of Myriceric acid B in DMSO.

-

Perform serial dilutions of Myriceric acid B in culture medium to achieve the desired final concentrations.

-

Dilute the HIV-1 Env-pseudotyped virus stock in culture medium to a concentration that yields a reproducible luciferase signal.

-

-

Inhibition Assay:

-

In a separate 96-well plate, mix equal volumes of the diluted Myriceric acid B and the diluted virus.

-

Include control wells with virus only (positive control) and cells only (background control).

-

Incubate the virus-inhibitor mixture at 37°C for 1 hour.

-

Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture to the respective wells.

-

Add DEAE-Dextran to a final concentration of 15 µg/mL to enhance infection.

-

Incubate the plates at 37°C for 48 hours.

-

-

Luminescence Measurement:

-

After incubation, remove the supernatant from each well.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Read the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (cells only) from all readings.

-

Calculate the percentage of inhibition for each concentration of Myriceric acid B using the following formula: % Inhibition = [1 - (Luminescence with inhibitor / Luminescence without inhibitor)] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Aromatase Inhibition Assay

This is a cell-free, fluorescence-based assay that measures the conversion of a non-fluorescent substrate to a fluorescent product by aromatase.

-

Human recombinant aromatase

-

Fluorogenic aromatase substrate

-

NADPH

-

Myriceric acid B

-

Assay buffer

-

96-well black plates

-

Fluorescence microplate reader

-

Reagent Preparation:

-

Prepare a stock solution of Myriceric acid B in DMSO and perform serial dilutions in assay buffer.

-

Prepare working solutions of aromatase, substrate, and NADPH in assay buffer according to the kit manufacturer's instructions.

-

-

Inhibition Assay:

-

In a 96-well black plate, add the diluted Myriceric acid B to the respective wells.

-

Add the aromatase solution to all wells except the blank.

-

Include control wells with enzyme only (positive control) and buffer only (blank).

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate and NADPH solution to all wells.

-

Incubate the plate at 37°C, protected from light, for the time specified by the assay kit.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Subtract the blank fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of Myriceric acid B.

-

Determine the IC50 value.

-

DPPH Free Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Myriceric acid B

-

96-well plates

-

Spectrophotometer

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).

-

Prepare a stock solution of Myriceric acid B in a suitable solvent and perform serial dilutions.

-

-

Scavenging Assay:

-

In a 96-well plate, add the diluted Myriceric acid B to the respective wells.

-

Add the DPPH solution to all wells.

-

Include a control well with DPPH and solvent (no inhibitor).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100

-

Determine the IC50 value.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

MOLT-3 cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Myriceric acid B

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO or other solubilization solution

-

96-well cell culture plates

-

Spectrophotometer

-

Cell Preparation:

-

Culture MOLT-3 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well.

-

-

Treatment:

-

Prepare serial dilutions of Myriceric acid B in culture medium.

-

Add the diluted compound to the cells.

-

Include control wells with cells and medium only (untreated control).

-

Incubate the plate for 24 to 72 hours at 37°C.

-

-

MTT Addition and Solubilization:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) * 100

-

Determine the IC50 value.

-

Conclusion

Myriceric acid B is a versatile molecular probe with demonstrated activities in several key biological areas. Its ability to inhibit HIV-1 entry, aromatase activity, and cancer cell proliferation, coupled with its antioxidant properties, makes it a valuable tool for researchers in drug discovery and molecular biology. The protocols and data presented here provide a foundation for utilizing Myriceric acid B to explore complex biological systems and to potentially develop new therapeutic agents. Further research is warranted to fully elucidate its mechanisms of action and to explore its full potential as a molecular probe.

References

- 1. mdpi.com [mdpi.com]

- 2. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Betulinic acid induces autophagy-mediated apoptosis through suppression of the PI3K/AKT/mTOR signaling pathway and inhibits hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Betulinic acid induces apoptosis by regulating PI3K/Akt signaling and mitochondrial pathways in human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Myristic Acid Assay Development and Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristic acid, a 14-carbon saturated fatty acid, is a bioactive lipid with a growing body of research highlighting its diverse physiological roles. It is involved in crucial cellular processes such as protein acylation (N-myristoylation), which modulates protein function and localization.[1][2][3] Emerging evidence demonstrates the therapeutic potential of myristic acid in various disease contexts, including metabolic disorders, inflammation, and cancer.[4][5][6][7]

These application notes provide a comprehensive overview of assay development and screening protocols to investigate the biological activities of myristic acid. The described methodologies are intended to guide researchers in exploring its mechanisms of action and identifying novel therapeutic applications.

Biological Activities and Signaling Pathways

Myristic acid exhibits a range of biological activities, primarily linked to its anti-inflammatory and metabolic regulatory properties.

Anti-inflammatory Effects: Myristic acid has been shown to exert anti-inflammatory effects by modulating the NF-κB pathway.[5][6] It can downregulate the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in response to inflammatory stimuli like lipopolysaccharide (LPS).[6]

Metabolic Regulation: In the context of type 2 diabetes, myristic acid has been demonstrated to improve hyperglycemia.[4] This effect is partly attributed to its ability to increase the levels of diacylglycerol kinase (DGK) δ, an enzyme implicated in glucose uptake in muscle cells.[4][8] Chronic administration of myristic acid has been shown to ameliorate glucose tolerance and reduce insulin-responsive blood glucose levels in animal models.[4]

Data Presentation: In Vitro and In Vivo Activity of Myristic Acid

The following tables summarize key quantitative data from preclinical studies on myristic acid.

Table 1: In Vitro Anti-inflammatory Activity of Myristic Acid

| Cell Line | Stimulant | Myristic Acid Concentration | Effect | Reference |

| J774A.1 Macrophages | LPS | 12.5-200 µg/mL | Increased IL-10 production (58%) | [5] |

| BV-2 Microglial Cells | LPS | Not specified | Downregulated IL-1β, IL-6, and TNF-α expression | [6] |

Table 2: In Vivo Anti-inflammatory and Antinociceptive Effects of Myristic Acid

| Animal Model | Assay | Myristic Acid Dosage (oral) | ED50 | Reference |

| Mice | Acute TPA-induced ear edema | 12.5-100 mg/kg | 62 mg/kg | [5][9] |

| Mice | Chronic TPA-induced ear edema | 12.5-100 mg/kg | 77 mg/kg | [5][9] |

| Mice | Acetic acid-induced abdominal contortions | Not specified | 32 mg/kg | [5] |

Table 3: In Vivo Metabolic Effects of Myristic Acid

| Animal Model | Treatment | Key Findings | Reference |

| NSY Mice (Type 2 Diabetes model) | 300 mg/kg orally, every other day | Ameliorated glucose tolerance (24-28% decrease in blood glucose), Reduced insulin-responsive blood glucose levels (~20% decrease) | [4] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway influenced by myristic acid and a general workflow for screening its anti-inflammatory activity.

Caption: Myristic Acid Inhibition of the NF-κB Signaling Pathway.

Caption: Experimental Workflow for Screening Anti-inflammatory Activity.

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in Macrophages

Objective: To evaluate the effect of myristic acid on the production of pro-inflammatory cytokines in LPS-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or J774A.1)

-

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Myristic acid (stock solution prepared in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of myristic acid (e.g., 10, 50, 100, 200 µM). Include a vehicle control (DMSO). Incubate for 2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 1000 rpm for 10 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of myristic acid compared to the LPS-only treated cells.

Protocol 2: Western Blot Analysis of NF-κB Pathway

Objective: To investigate the effect of myristic acid on the activation of the NF-κB signaling pathway.

Materials:

-

Cells and reagents from Protocol 1

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed macrophages in 6-well plates and treat with myristic acid and LPS as described in Protocol 1 (steps 1-4), but for a shorter incubation time post-LPS stimulation (e.g., 30-60 minutes) to capture peak NF-κB activation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and add the chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the levels of phospho-p65 and IκBα to their respective total proteins or the loading control.

Conclusion

The provided protocols and data offer a foundational framework for researchers to investigate the therapeutic potential of myristic acid. By utilizing these assays, scientists can further elucidate the molecular mechanisms underlying its biological activities and explore its utility in drug development programs for inflammatory and metabolic diseases. Careful optimization of these protocols for specific experimental systems is recommended to ensure robust and reproducible results.

References

- 1. [New regulatory and signal functions for myristic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Chronic administration of myristic acid improves hyperglycaemia in the Nagoya-Shibata-Yasuda mouse model of congenital type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Myristic acid selectively augments β‐tubulin levels in C2C12 myotubes via diacylglycerol kinase δ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Improving Myriceric Acid B Solubility

Disclaimer: The term "Myriceric Acid B" is not a standard nomenclature found in scientific literature. This guide provides solubility enhancement strategies for poorly water-soluble compounds, with a focus on Myristic Acid, a 14-carbon saturated fatty acid, due to the similarity in name.[1][2][3] The principles and protocols outlined here are broadly applicable to many hydrophobic molecules used in research.

Troubleshooting Guide

Q1: My compound is not dissolving in my aqueous buffer. What is the problem?

A1: The primary issue is likely the hydrophobic nature of the compound. Myristic acid, for example, is a long-chain saturated fatty acid that is practically insoluble in water.[1][3][4] Its long hydrocarbon tail prevents favorable interactions with polar water molecules. The crystalline structure of the solid compound may also require significant energy to break down before it can dissolve.

Q2: I'm seeing a precipitate form after adding my stock solution to my cell culture medium. What can I do?

A2: This is a common issue when a compound dissolved in an organic solvent is introduced to an aqueous environment. Here are several troubleshooting steps:

-

Reduce the Final Concentration: The concentration in your medium may be exceeding the compound's solubility limit in that specific environment. Try a lower final concentration.

-

Use a Carrier Protein: For fatty acids like myristic acid, complexing them with Bovine Serum Albumin (BSA) can significantly improve their stability and bioavailability in cell culture media.[5]

-

Increase the Serum Percentage: If your experiment allows, increasing the percentage of Fetal Bovine Serum (FBS) in your media can help, as serum albumins will act as natural carriers.

-

Optimize Solvent Dilution: When adding the stock solution, vortex or stir the medium to ensure rapid and even dispersion, which can prevent localized high concentrations and precipitation.

Q3: Can I use heat to help dissolve my compound?

A3: Gentle heating can be an effective way to dissolve fatty acids and other hydrophobic compounds in organic solvents or when preparing fatty acid-BSA complexes. For instance, preparing a sodium salt of a fatty acid in NaOH often requires heating to around 70°C.[6] However, be cautious about the thermal stability of your specific compound. Prolonged or excessive heat can lead to degradation. Always check the compound's specifications for its melting point and degradation temperature. Myristic acid has a melting point of approximately 54.4°C.[2]

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for a hydrophobic compound like Myristic Acid?

A1: The most common approach is to first dissolve the compound in a water-miscible organic solvent to create a concentrated stock solution.[7] For Myristic Acid, recommended solvents include:

-

Ether and Chloroform (less common for biological experiments due to toxicity)[1]

This stock solution is then diluted into the aqueous experimental medium to a final concentration where the organic solvent is at a non-toxic level (typically <0.5%).[8]

Q2: How do co-solvents work to improve solubility?

A2: A co-solvent system involves using a water-miscible solvent to increase the solubility of a hydrophobic compound in an aqueous solution.[9] The co-solvent, like ethanol or DMSO, reduces the overall polarity of the solvent system. This makes the environment more favorable for the hydrophobic compound, effectively reducing the interfacial tension between the compound and the solvent.[9]

Q3: What is the role of Bovine Serum Albumin (BSA) and how does it help with solubility?

A3: Bovine Serum Albumin (BSA) is a protein that can bind to and transport fatty acids and other hydrophobic molecules in aqueous solutions, mimicking their transport in the bloodstream.[5] For in vitro experiments, fatty-acid-free BSA is used to create a complex with the fatty acid. This complex is soluble in cell culture media and facilitates the delivery of the fatty acid to the cells in a more physiologically relevant manner.[5][10] The amount of BSA used is important, as the ratio of fatty acid to BSA can influence the concentration of "free" fatty acid in the medium.[5]

Q4: Are there alternatives to using organic solvents for cell culture experiments?

A4: Yes, several other techniques can be used to enhance the solubility of hydrophobic drugs and compounds:[11][12]

-

Complexation with Cyclodextrins: Cyclodextrins are molecules with a hydrophobic interior and a hydrophilic exterior that can encapsulate hydrophobic compounds, increasing their water solubility.[13]

-

Use of Surfactants: Non-ionic surfactants like Tween 20 or Tween 80 can form micelles that entrap hydrophobic molecules, allowing them to be dispersed in aqueous solutions.[8]

-

Liposome Formulations: The compound can be incorporated into lipid-based vesicles (liposomes), which can then be suspended in aqueous media.[10]

-

pH Adjustment: For acidic or basic compounds, altering the pH of the solution can increase solubility. For an acidic compound like a fatty acid, increasing the pH above its pKa will convert it to its more soluble salt form.[9]

Solubility Data for Myristic Acid

| Solvent | Solubility | Reference |

| Water | Insoluble (20 mg/L at 20°C) | [2][3][4] |

| Ethanol | Soluble | [1][5] |

| Ether | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Acetone | Soluble (15.9 g/100 g at 20°C) | [2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [5][7] |

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

This protocol describes the preparation of a 100 mM stock solution of Myristic Acid in DMSO.

-

Weigh the Compound: Accurately weigh out 22.84 mg of Myristic Acid (Molar Mass: 228.37 g/mol ).

-

Add Solvent: Place the Myristic Acid into a sterile microcentrifuge tube or glass vial. Add 1 mL of high-purity DMSO.

-

Dissolve: Vortex the solution vigorously. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to ensure complete dissolution.[7]

-

Sterilize and Store: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Usage: When adding to cell culture media, ensure the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%). For example, to achieve a 100 µM final concentration, add 1 µL of the 100 mM stock to 1 mL of medium.

Protocol 2: Preparation of a Fatty Acid-BSA Conjugate

This protocol is adapted for preparing a 5 mM Myristic Acid solution with a 5:1 molar ratio to BSA for cell culture use.

-

Prepare BSA Solution: Prepare a 1 mM solution of fatty-acid-free BSA in your desired cell culture medium (e.g., DMEM). This may require gentle mixing and incubation at 37°C for up to an hour to fully dissolve the BSA.[5]

-